molecular formula C22H27N5O3S3 B2624112 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 1211421-78-1

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2624112
CAS No.: 1211421-78-1
M. Wt: 505.67
InChI Key: HPZYDGLUMMRNNI-UHFFFAOYSA-N
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Description

Core Benzothiazole Framework

The benzo[d]thiazole ring system (C$$7$$H$$4$$NS) forms the central scaffold, with a sulfur atom at position 1 and a nitrogen atom at position 3. The 4-methylpiperazine group is attached to position 2 of the benzothiazole via a single bond, introducing a tertiary amine capable of protonation under physiological conditions. At position 6, the benzothiazole connects to the piperidine-3-carboxamide group through an amide linkage (-NH-C(=O)-), which enhances hydrogen-bonding potential.

Thiophene-2-Sulfonyl Substituent

The thiophene-2-sulfonyl group (-SO$$2$$-C$$4$$H$$_3$$S) is linked to the piperidine ring at position 1. This sulfonamide group adopts a planar configuration due to resonance stabilization between the sulfur atom and the adjacent oxygen atoms, creating a strong electron-withdrawing effect. The thiophene ring’s aromaticity contributes to π-stacking interactions, as observed in docking studies with homologous proteins.

Piperidine-3-Carboxamide Group

The piperidine ring (C$$5$$H$${10}$$N) at position 3 features a carboxamide substituent (-C(=O)-NH$$_2$$), which adopts a chair conformation in computational models. The carboxamide’s orientation influences hydrogen-bond donor/acceptor capacity, critical for target binding.

Table 1: Key Functional Groups and Their Properties

Functional Group Position Role
Benzo[d]thiazole Core Aromatic scaffold
4-Methylpiperazine C2 Basic center, solubility
Thiophene-2-sulfonyl C1 (Piperidine) Electron withdrawal
Piperidine-3-carboxamide C3 (Piperidine) H-bonding, conformational rigidity

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S3/c1-25-9-11-26(12-10-25)22-24-18-7-6-17(14-19(18)32-22)23-21(28)16-4-2-8-27(15-16)33(29,30)20-5-3-13-31-20/h3,5-7,13-14,16H,2,4,8-12,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZYDGLUMMRNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCCN(C4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • A benzo[d]thiazole moiety, which is known for its diverse biological activities.
  • A piperazine ring that enhances its pharmacological properties.
  • A thiophenesulfonyl group, which may contribute to its activity against various biological targets.

The molecular formula is C17H22N4O3SC_{17}H_{22}N_4O_3S, with a molecular weight of approximately 374.5 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the benzo[d]thiazole ring through the reaction of 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Introduction of the piperazine moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Finalization of the structure by reacting with thiophene derivatives under controlled conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been shown to inhibit vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which play critical roles in tumor angiogenesis. Additionally, it enhances the efficacy of established chemotherapeutic agents like doxorubicin in human colorectal carcinoma cells, suggesting its utility as an adjunct therapy in cancer treatment.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzothiazole, including this compound, possess antimicrobial properties. For instance, compounds similar to this compound have shown activity against resistant strains of Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

Acetylcholinesterase Inhibition

Compounds containing benzothiazole structures are also being explored for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The ability to inhibit this enzyme can enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusKey Findings
AnticancerInhibits VEGFR1/VEGFR2; enhances doxorubicin efficacy.
AntimicrobialEffective against Staphylococcus aureus; MIC values as low as 0.22 μg/mL.
NeuroprotectionPotential acetylcholinesterase inhibitor; significant binding interactions observed in silico studies.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to 1d and 1e, involving Suzuki couplings or sulfonylation, but its yield remains unverified .

Activity Predictions : Based on structural analogs, the thiophen-2-ylsulfonyl group may confer superior kinase inhibition compared to benzamide or acetamide derivatives, warranting in vitro validation .

Optimization Opportunities: Hybridizing the benzo[d]thiazole core with quinoxalinyl or triazolyl substituents (as in Rao et al.) could further enhance potency .

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